Cas no 1770106-79-0 (methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate)

Methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a pyrrolidine core with a substituted aromatic ring, offering versatility in synthetic modifications. The presence of a fluorine atom enhances metabolic stability and bioavailability, while the methyl ester group provides a handle for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and conformational rigidity. High-purity synthesis ensures reproducibility in research settings, making it a reliable intermediate for targeted drug discovery and structure-activity relationship studies.
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate structure
1770106-79-0 structure
Product name:methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
CAS No:1770106-79-0
MF:C13H16FNO2
Molecular Weight:237.270047187805
CID:6323302
PubChem ID:114486625

methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
    • EN300-1454093
    • 1770106-79-0
    • インチ: 1S/C13H16FNO2/c1-8-3-4-9(5-12(8)14)10-6-15-7-11(10)13(16)17-2/h3-5,10-11,15H,6-7H2,1-2H3
    • InChIKey: QNGUVFGFBGGTJN-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C1CNCC1C(=O)OC

計算された属性

  • 精确分子量: 237.11650692g/mol
  • 同位素质量: 237.11650692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 38.3Ų

methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1454093-50mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
50mg
$707.0 2023-09-29
Enamine
EN300-1454093-500mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
500mg
$809.0 2023-09-29
Enamine
EN300-1454093-1000mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
1000mg
$842.0 2023-09-29
Enamine
EN300-1454093-5000mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
5000mg
$2443.0 2023-09-29
Enamine
EN300-1454093-250mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
250mg
$774.0 2023-09-29
Enamine
EN300-1454093-1.0g
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
1g
$0.0 2023-06-06
Enamine
EN300-1454093-100mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
100mg
$741.0 2023-09-29
Enamine
EN300-1454093-2500mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
2500mg
$1650.0 2023-09-29
Enamine
EN300-1454093-10000mg
methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate
1770106-79-0
10000mg
$3622.0 2023-09-29

methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate 関連文献

methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylateに関する追加情報

Research Brief on Methyl 4-(3-Fluoro-4-Methylphenyl)Pyrrolidine-3-Carboxylate (CAS: 1770106-79-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of pyrrolidine derivatives as key scaffolds in drug discovery. Among these, methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 1770106-79-0) has emerged as a compound of interest due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and potential clinical relevance.

The compound, methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate, is a fluorinated pyrrolidine derivative that has been investigated for its role as an intermediate in the synthesis of more complex bioactive molecules. Recent studies have demonstrated its utility in the development of novel kinase inhibitors, particularly those targeting inflammatory and oncogenic pathways. The presence of the fluorine atom and the methyl ester group in its structure enhances its binding affinity and metabolic stability, making it a promising candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic routes to produce methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate with high enantiomeric purity. The study employed asymmetric hydrogenation techniques, achieving yields of over 85% and enantiomeric excess (ee) values greater than 95%. These findings are critical for scaling up production and ensuring reproducibility in preclinical studies.

Pharmacological evaluations of this compound have revealed its inhibitory activity against specific protein kinases, such as JAK3 and BTK, which are implicated in autoimmune diseases and hematologic malignancies. In vitro assays demonstrated IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development. Additionally, molecular docking studies have provided insights into its binding mode, highlighting interactions with key residues in the kinase active sites.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate. Recent pharmacokinetic studies in rodent models indicated moderate oral bioavailability and rapid clearance, necessitating structural modifications to improve its drug-like properties. Researchers are currently exploring prodrug strategies and formulation approaches to address these limitations.

In conclusion, methyl 4-(3-fluoro-4-methylphenyl)pyrrolidine-3-carboxylate (CAS: 1770106-79-0) represents a versatile scaffold with significant potential in drug discovery. Ongoing research aims to refine its synthesis, enhance its pharmacological efficacy, and evaluate its safety profile in preclinical models. The compound's unique structural features and biological activity warrant continued investigation, particularly in the context of kinase-targeted therapies.

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